![molecular formula C7H8N4 B7785262 1'-methyl-1H,1'H-3,4'-bipyrazole](/img/structure/B7785262.png)
1'-methyl-1H,1'H-3,4'-bipyrazole
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Overview
Description
“1’-methyl-1H,1’H-3,4’-bipyrazole” is a type of bipyrazole compound. Bipyrazoles are critical structural motifs often observed in natural products, functional materials, and molecules of medicinal interest . They have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
Synthesis Analysis
The synthesis of bipyrazoles involves various methods such as vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group . The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving bipyrazoles are complex and diverse. For instance, the oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system led to the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of bipyrazoles can vary depending on their specific structure and composition. For instance, the presence of an amino group in nitropyrazole derivatives not only improves the thermal stability and in many cases also the density of such compounds, but also provides opportunities for the introduction of additional energetic functional groups .
Mechanism of Action
The mechanism of action of bipyrazoles is not fully understood. However, they are known to interact with DNA, which makes them potential targets for drug development .
Safety and Hazards
Future Directions
The future directions in the study of bipyrazoles include the design of new, safe, and environmentally benign energetic materials . There is also a significant interest in the synthesis and characterization of polynitrogen heterocycles . The development of new palladium (II) complexes of platinum (II) analogs as antineoplastic agents is another promising direction .
properties
IUPAC Name |
1-methyl-4-(1H-pyrazol-5-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-5-6(4-9-11)7-2-3-8-10-7/h2-5H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATHPLFBPBOGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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